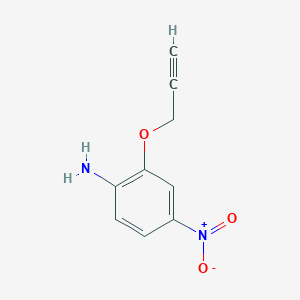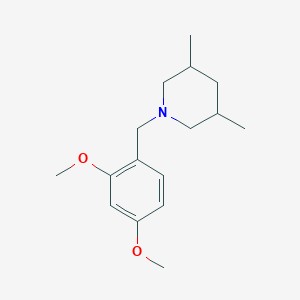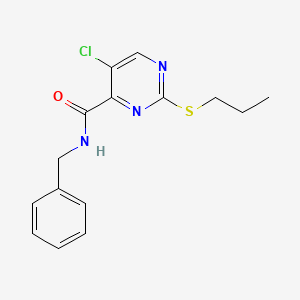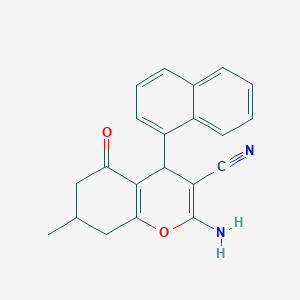
4-nitro-2-(2-propyn-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-(2-propyn-1-yloxy)aniline, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. NPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various applications, including as a building block for the synthesis of other compounds, as a reagent in organic chemistry, and as a probe for studying biological systems.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-(2-propyn-1-yloxy)aniline is not fully understood, but it is believed to act as a reversible inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. 4-nitro-2-(2-propyn-1-yloxy)aniline has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
4-nitro-2-(2-propyn-1-yloxy)aniline has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of the immune system. 4-nitro-2-(2-propyn-1-yloxy)aniline has also been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitro-2-(2-propyn-1-yloxy)aniline in lab experiments is its availability and relatively low cost compared to other compounds with similar properties. 4-nitro-2-(2-propyn-1-yloxy)aniline is also relatively stable and easy to handle, making it a convenient reagent for various applications. However, one limitation of using 4-nitro-2-(2-propyn-1-yloxy)aniline is its potential toxicity and the need for proper handling and disposal procedures.
Direcciones Futuras
There are many potential future directions for research involving 4-nitro-2-(2-propyn-1-yloxy)aniline. One area of interest is the development of 4-nitro-2-(2-propyn-1-yloxy)aniline-based materials for various applications, including drug delivery and sensing. Another area of interest is the investigation of the mechanism of action of 4-nitro-2-(2-propyn-1-yloxy)aniline and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-nitro-2-(2-propyn-1-yloxy)aniline and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-nitro-2-(2-propyn-1-yloxy)aniline involves a multi-step process that starts with the reaction of 4-nitroaniline with propargyl alcohol in the presence of a catalyst such as copper(I) iodide. This reaction yields 4-nitro-2-(2-propyn-1-yloxy)aniline as the final product. The synthesis of 4-nitro-2-(2-propyn-1-yloxy)aniline has been optimized to maximize yield and purity, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
4-nitro-2-(2-propyn-1-yloxy)aniline has been used in a variety of scientific research applications, including organic synthesis, materials science, and biology. In organic synthesis, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. In materials science, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In biology, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a probe for studying protein-ligand interactions and enzyme activity.
Propiedades
IUPAC Name |
4-nitro-2-prop-2-ynoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h1,3-4,6H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOJTKLBQSEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)

![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)
